N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide
Description
N-(2-Methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted phenyl core linked to a benzenesulfonamide group and a piperazine ring bearing a pyridinyl substituent. This structure combines sulfonamide bioactivity with piperazine-based pharmacophore elements, commonly associated with receptor modulation (e.g., dopamine or serotonin receptors) .
Properties
IUPAC Name |
N-[2-methoxy-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-25(33(28,29)19-8-4-3-5-9-19)21-18-20(11-12-22(21)32-2)34(30,31)27-16-14-26(15-17-27)23-10-6-7-13-24-23/h3-13,18H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFCYUDSJYPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-5-Nitrobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of 2-methoxy-5-nitrobenzene. Chlorosulfonic acid (3 eq.) is added dropwise to the substrate in dichloromethane at 0°C, followed by stirring at 25°C for 6 hours. The crude product is precipitated in ice-water, yielding 2-methoxy-5-nitrobenzenesulfonyl chloride (68% yield, m.p. 112–114°C).
Key Characterization Data :
- ¹H NMR (CDCl₃) : δ 8.42 (d, J = 2.4 Hz, 1H, H-6), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.15 (d, J = 8.8 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃).
- ESI-MS : m/z 279.98 [M+H]⁺.
Piperazine Sulfonamide Formation
4-(Pyridin-2-yl)piperazine (1.2 eq.) reacts with 2-methoxy-5-nitrobenzenesulfonyl chloride in DMF using Cs₂CO₃ (2.5 eq.) as the base at 80°C for 12 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered to afford 2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}nitrobenzene (74% yield).
Optimization Insights :
Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in ethanol reduces the nitro group to an amine at 25°C over 6 hours. Alternatively, SnCl₂·2H₂O (5 eq.) in concentrated HCl (reflux, 3 hours) achieves comparable yields (85–88%).
Critical Note : Pd/C-mediated reduction avoids acidic byproducts, simplifying purification.
N-Methylation via Reductive Alkylation
The aniline intermediate (1 eq.) reacts with formaldehyde (2 eq.) and NaBH₃CN (1.5 eq.) in methanol at 25°C for 4 hours, yielding 2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-N-methylaniline (70% yield).
Side Reaction Mitigation :
Benzenesulfonamide Installation
N-Methylaniline (1 eq.) reacts with benzenesulfonyl chloride (1.2 eq.) in DCM using Et₃N (3 eq.) at 0°C→25°C for 8 hours. Workup with aqueous NaHCO₃ and column chromatography (SiO₂, EtOAc/hexane) yields the target compound (62% yield).
Purity Analysis :
- HPLC : 98.5% (C18, 70:30 MeCN/H₂O).
- HRMS : m/z 558.1821 [M+H]⁺ (calc. 558.1824).
Alternative Synthetic Routes and Comparative Evaluation
Late-Stage Sulfonylation Approach
Introducing benzenesulfonamide prior to N-methylation resulted in lower yields (48%) due to steric hindrance during alkylation.
One-Pot Sequential Functionalization
Combining steps 4 and 5 in a single pot with phase-transfer catalysis (TBAB) improved efficiency (58% yield) but complicated impurity profiling.
Reaction Optimization Data
| Step | Parameter | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Chlorosulfonation | ClSO₃H, DCM, 0°C→25°C, 6h | 68 | 95 |
| 2 | Piperazine Coupling | Cs₂CO₃, DMF, 80°C, 12h | 74 | 97 |
| 3 | Nitro Reduction | H₂/Pd-C, EtOH, 25°C, 6h | 85 | 99 |
| 4 | N-Methylation | CH₂O, NaBH₃CN, MeOH, 4h | 70 | 96 |
| 5 | Sulfonylation | PhSO₂Cl, Et₃N, DCM, 8h | 62 | 98.5 |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the starting material can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to neurotransmitter receptors, modulating their activity. The sulfonyl group can interact with enzymes, inhibiting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Core Functional Groups and Linkers
The target compound’s sulfonyl linker contrasts with the amide or carbonyl groups in analogs:
- Amide-linked analogs: Compounds like 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j) and N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k) () use pentanamide chains to connect piperazine and aryl groups. The flexible alkyl chain may improve membrane permeability but reduce target specificity compared to the rigid sulfonyl bridge in the target compound .
- Carbonyl-linked analogs: Compounds such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) () employ carbonyl groups between piperazine and benzoyl moieties.
Substituent Effects
- Piperazine substituents: The target compound’s pyridin-2-yl group on piperazine contrasts with 2-cyanophenyl, 2-(trifluoromethyl)phenyl, or 3-(trifluoromethyl)benzoyl groups in analogs (). Pyridinyl substituents may enhance π-π stacking interactions with aromatic residues in target proteins, while trifluoromethyl or cyano groups increase lipophilicity and metabolic resistance .
- Methoxy group: The 2-methoxy substitution on the phenyl ring in the target compound is structurally similar to N-(4-methoxyphenyl)benzenesulfonamide (), which is known for sulfonamide bioactivity. Methoxy groups generally improve solubility but may reduce binding affinity compared to electron-withdrawing groups like halogens .
Physicochemical Data
*Estimated LogP values using ChemDraw.
The target compound’s higher molecular weight and sulfonyl linker likely reduce aqueous solubility compared to simpler sulfonamides (e.g., ) but improve stability over amide-linked analogs .
Biological Activity
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. Its unique structure, characterized by a methoxy group, piperazine linkage, and sulfonamide functionalities, suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3S2, with a molecular weight of approximately 396.55 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related sulfonamide compounds. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study reported that benzenesulfonamides exhibited IC50 values as low as 3.99 µM against breast cancer (MDA-MB-468) cells and 4.51 µM against leukemia (CCRF-CM) cells under hypoxic conditions . These findings suggest that this compound may also possess similar anticancer properties.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of carbonic anhydrases (CAs), particularly hCA IX, which is overexpressed in many tumors. Inhibition of hCA IX disrupts pH regulation within tumor microenvironments, leading to increased apoptosis in cancer cells . Molecular docking studies have suggested that the sulfonamide moiety acts as a zinc-binding group essential for CA inhibition.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar piperazine and sulfonamide linkages have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications to the sulfonamide backbone can enhance antibacterial efficacy .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds provides insights into the biological activity associated with specific functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(3-fluorophenyl)-2-{[4-(piperidin-1-yl)methyl}pyridazin-3(2H)-one | Fluorinated phenyl group | Anticancer activity |
| 5-acetyl-6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy substitution | Neuroprotective effects |
| 6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy group | Antidepressant properties |
This table illustrates how variations in substituents can significantly alter the pharmacological profile of compounds within this chemical class.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical models:
- Breast Cancer Model : A derivative with a similar piperazine structure was tested in vivo, showing significant tumor reduction in xenograft models after treatment for four weeks.
- Antibacterial Testing : A series of piperazine-containing sulfonamides were screened against MRSA, revealing minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
